4'-methyl-2'-(4-methylpiperazin-1-yl)-2-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a bipyrimidine core and piperidine carboxamide moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyrimidine core: This can be achieved through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated bipyrimidine intermediate with 4-methylpiperazine.
Formation of the piperidine carboxamide: The final step involves the amidation of the piperidine derivative with the bipyrimidine-piperazine intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or piperidine moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme inhibition: Inhibiting the activity of enzymes involved in disease processes.
Modulation of gene expression: Affecting the expression of genes related to inflammation and pain.
Comparison with Similar Compounds
1-Amino-4-methylpiperazine: Used in the synthesis of various derivatives and as a stabilizing agent.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Known for its use in organic synthesis.
4-(4-Methylpiperazin-1-yl)benzenamine: Utilized in the synthesis of other piperazine derivatives.
Uniqueness: 1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique bipyrimidine core and the combination of piperazine and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H28N8O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-6-oxo-1H-pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H28N8O2/c1-13-15(12-22-19(23-13)28-9-7-26(2)8-10-28)16-11-17(29)25-20(24-16)27-5-3-14(4-6-27)18(21)30/h11-12,14H,3-10H2,1-2H3,(H2,21,30)(H,24,25,29) |
InChI Key |
HWFDGGLAXYGZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC(CC3)C(=O)N)N4CCN(CC4)C |
Origin of Product |
United States |
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